3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
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Overview
Description
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to have a profound effect on the central nervous system, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione involves the blocking of the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain. The compound binds to the receptor's ion channel, preventing the influx of calcium ions, which leads to the inhibition of the receptor's activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptor antagonist have been studied extensively. The compound has been found to have a significant effect on the central nervous system by blocking the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain. This leads to a reduction in the release of glutamate, which is a neurotransmitter responsible for the excitatory response in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione in lab experiments include its ability to block the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors selectively, which allows for the study of the receptor's function in various neurological disorders. However, the compound has limitations, including its potential toxicity and the need for precise dosing.
Future Directions
There are several future directions for the study of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, including its potential therapeutic applications in various neurological disorders. Future research may focus on the development of new compounds that can selectively target the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors with minimal side effects. Additionally, the study of the compound's mechanism of action may lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 3,4-dihydro-2H-pyrrole in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.
Scientific Research Applications
The 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptor antagonist has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to have a significant effect on the central nervous system by blocking the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain.
properties
CAS RN |
17384-56-4 |
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Product Name |
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3,3a,4,5-tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H8N2O2/c10-5-2-1-4-3-6(11)9-7(4)8-5/h4H,1-3H2,(H,8,9,10,11) |
InChI Key |
NHCMPTCDWCOELA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N=C2C1CC(=O)N2 |
Canonical SMILES |
C1CC(=O)N=C2C1CC(=O)N2 |
synonyms |
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Origin of Product |
United States |
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